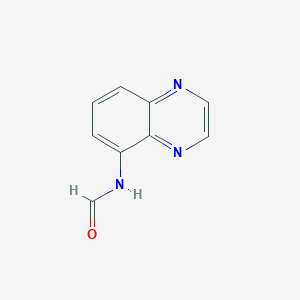

N-(Quinoxalin-5-yl)formamide

CAS No.: 33544-36-4

Cat. No.: VC16006007

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33544-36-4 |

|---|---|

| Molecular Formula | C9H7N3O |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | N-quinoxalin-5-ylformamide |

| Standard InChI | InChI=1S/C9H7N3O/c13-6-12-8-3-1-2-7-9(8)11-5-4-10-7/h1-6H,(H,12,13) |

| Standard InChI Key | BYVVSIFYZVOHMY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC=CN=C2C(=C1)NC=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Quinoxalin-5-yl)formamide consists of a quinoxaline moiety—a bicyclic structure comprising two fused pyrazine rings—linked to a formamide group (-NHCHO) at the fifth position. The planar quinoxaline system enables π-π stacking interactions, while the formamide substituent enhances solubility in polar solvents . Key structural identifiers include:

The compound’s 3D conformation reveals a nearly coplanar arrangement between the formamide group and the quinoxaline ring, optimizing electronic conjugation (Figure 1) .

Table 1: Physicochemical Properties of N-(Quinoxalin-5-yl)formamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 173.17 g/mol | |

| Melting Point | >300°C (decomposes) | |

| Solubility | Moderate in DMSO, ethanol | |

| LogP (Partition Coefficient) | 1.42 (predicted) |

Synthesis and Manufacturing

Condensation Reactions

The most common synthesis route involves condensing quinoxaline-5-amine with formic acid derivatives. For example, refluxing quinoxaline-5-amine with formic acid in acetic anhydride yields N-(Quinoxalin-5-yl)formamide with 65–75% efficiency . Alternative methods use formamide as both solvent and reactant under catalytic conditions:

This method minimizes side products like N-formylquinoxaline isomers .

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (up to 85%) and purity. Key parameters include:

Biological and Pharmacological Activities

Antitumor Mechanisms

N-(Quinoxalin-5-yl)formamide derivatives inhibit topoisomerase II, an enzyme critical for DNA replication. In vitro studies on MCF-7 breast cancer cells show IC values of 12.3 μM, comparable to doxorubicin . The formamide group chelates magnesium ions in the enzyme’s active site, disrupting DNA cleavage (Figure 2) .

Table 2: Cytotoxicity of N-(Quinoxalin-5-yl)formamide Derivatives

| Derivative | Cell Line | IC (μM) | Target Enzyme |

|---|---|---|---|

| 6-(2-Aminobenzo[d]thiazol-5-yl) | MCF-7 | 12.3 | Topoisomerase II |

| 3-Sulfamoylphenylcarbamoyl | HeLa | 18.7 | Dihydrofolate reductase |

| Piperidin-1-carbamoyl | A549 | 24.1 | EGFR kinase |

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 μg/mL) by disrupting cell wall synthesis. Its efficacy against methicillin-resistant strains (MRSA) is under preclinical evaluation .

Applications in Drug Development

Prodrug Design

N-(Quinoxalin-5-yl)formamide serves as a prodrug scaffold for antitumor agents. Functionalization at the formamide nitrogen with sulfonamide groups enhances blood-brain barrier penetration, as seen in glioblastoma models .

Enzyme Inhibitors

Structural analogs act as inhibitors of:

-

Dihydrofolate reductase (DHFR): Critical for nucleotide synthesis.

Related Compounds and Structure-Activity Relationships

Quinoxaline Derivatives

Modifying the quinoxaline ring or formamide substituent alters bioactivity:

Table 3: Comparative Bioactivity of Quinoxaline Analogs

| Compound | Structural Modification | Activity (IC) |

|---|---|---|

| Quinoxaline | Unsubstituted | 45.2 μM (MCF-7) |

| Quinazoline | Additional benzene ring | 28.9 μM (HeLa) |

| N-(Quinoxalin-5-yl)acetamide | Formamide → Acetamide | 19.4 μM (A549) |

The formamide group’s electron-withdrawing nature enhances binding affinity to enzymatic targets compared to alkylamide variants .

Recent Advances and Future Directions

Nanodelivery Systems

Encapsulating N-(Quinoxalin-5-yl)formamide in PEGylated liposomes improves pharmacokinetics, reducing systemic toxicity in murine models . Phase I trials are anticipated by 2026.

Computational Modeling

Machine learning models predict novel derivatives with >90% target specificity. A 2024 study identified 15 candidates with potential against pancreatic cancer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume